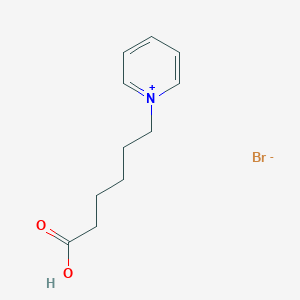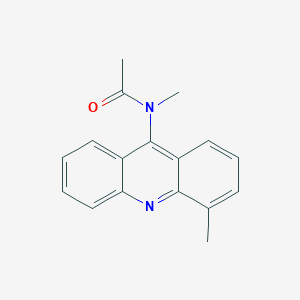
N-Methyl-N-(4-methylacridin-9-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(4-methylacridin-9-yl)acetamide is a chemical compound known for its unique structure and properties. It is an acridine derivative, which means it contains the acridine moiety, a tricyclic aromatic system. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methylacridin-9-yl)acetamide typically involves the reaction of 9-acridinylamine with acetic anhydride and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
N-Methyl-N-(4-methylacridin-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted acridine derivatives .
科学的研究の応用
N-Methyl-N-(4-methylacridin-9-yl)acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a fluorescent probe due to its aromatic structure.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-N-(4-methylacridin-9-yl)acetamide involves its interaction with various molecular targets The acridine moiety allows it to intercalate into DNA, disrupting the normal function of the genetic materialAdditionally, the compound may interact with enzymes and proteins, affecting their activity and function .
類似化合物との比較
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: This compound shares a similar acridine structure but has a different substituent at the nitrogen atom.
N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide: Another acridine derivative with distinct functional groups.
Uniqueness
N-Methyl-N-(4-methylacridin-9-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications set it apart from other acridine derivatives .
特性
CAS番号 |
61981-69-9 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
N-methyl-N-(4-methylacridin-9-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-11-7-6-9-14-16(11)18-15-10-5-4-8-13(15)17(14)19(3)12(2)20/h4-10H,1-3H3 |
InChIキー |
VPSVXNPSWHJOQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


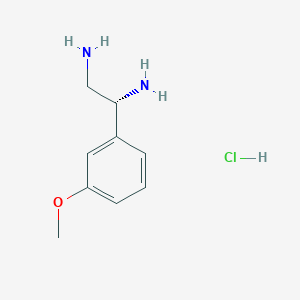
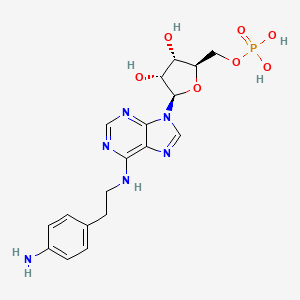
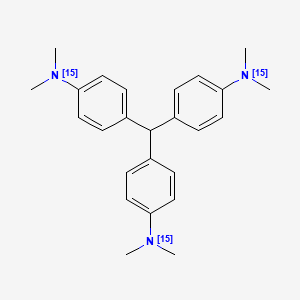

![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)
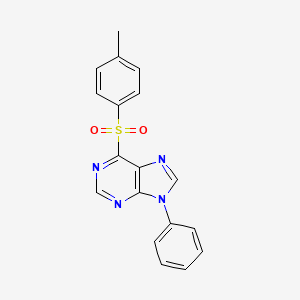
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
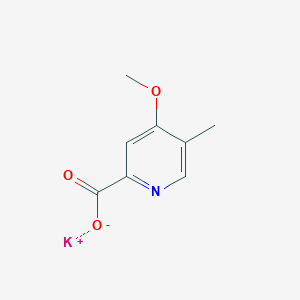
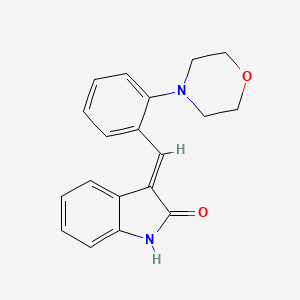
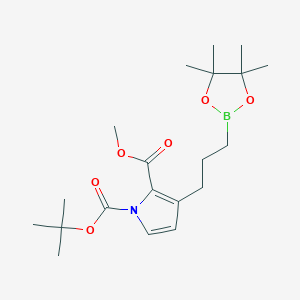
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
